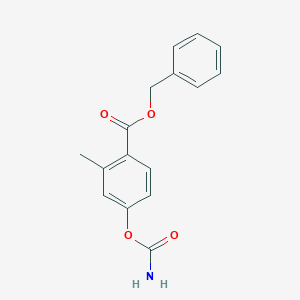

Benzyl 4-(carbamoyloxy)-2-methylbenzoate

Description

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

benzyl 4-carbamoyloxy-2-methylbenzoate |

InChI |

InChI=1S/C16H15NO4/c1-11-9-13(21-16(17)19)7-8-14(11)15(18)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19) |

InChI Key |

XBPKVLNHJNGICV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-4-Hydroxybenzoic Acid

2-Methyl-4-hydroxybenzoic acid is commercially available or synthesized via Kolbe-Schmitt carboxylation of 3-methylphenol under high-pressure CO₂ conditions.

Carbamoyloxy Group Introduction

The hydroxyl group at position 4 is converted to a carbamoyloxy group via reaction with chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane:

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA, 2 equiv)

-

Temperature: 0°C → room temperature

Benzyl Ester Formation

The carboxylic acid is esterified using benzyl alcohol under acid catalysis:

Optimized Parameters :

-

Catalyst: Concentrated H₂SO₄ (0.5 mL per 10 mmol substrate)

-

Solvent: Excess benzyl alcohol (acts as solvent)

-

Duration: 24 hours

Method 2: One-Pot Protection-Esterification Strategy

Simultaneous Carbamate and Ester Formation

A streamlined approach involves in situ protection of the hydroxyl group and esterification using mixed anhydride intermediates:

-

Activation with Chloroformate :

-

Ammonolysis and Esterification :

Advantages :

-

Avoids isolation of intermediates.

-

Reduces purification steps.

Method 3: Palladium-Catalyzed Benzylation

Suzuki-Miyaura Coupling for Direct Benzylation

Aryl boronic esters of 2-methyl-4-(carbamoyloxy)benzoic acid undergo cross-coupling with benzyl halides under Pd(PPh₃)₄ catalysis:

Conditions :

-

Solvent: Toluene/Water (3:1)

-

Temperature: 90°C, 12 hours

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential | 85% | 26 hours | High purity | Multiple steps |

| One-Pot | 65% | 8 hours | Simplified workflow | Lower yield |

| Pd-Catalyzed | 60% | 12 hours | Atom economy | Costly catalysts |

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity for all methods.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances scalability:

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(carbamoyloxy)-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 4-(carbamoyloxy)-2-methylbenzoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(carbamoyloxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylmethyl group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The carbamoyloxy group (-OCONH₂) is less electron-withdrawing than nitro (-NO₂) or chloro (-Cl) substituents but more polar than methoxy (-OMe) or methyl (-CH₃) groups . This impacts reactivity in electrophilic aromatic substitution and hydrolysis rates.

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(carbamoyloxy)-2-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step strategies, including esterification and carbamoylation. For example:

Esterification : React 4-hydroxy-2-methylbenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ester.

Carbamoylation : Introduce the carbamoyloxy group using phosgene derivatives (e.g., trichloromethyl chloroformate) or urea-based reagents.

- Optimization :

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .

- Temperature Control : Maintain 0–5°C during carbamoylation to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), benzyl methylene (δ ~5.1 ppm), and carbamoyl NH (δ ~6.5 ppm, broad).

- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and carbamate carbonyl (δ ~155 ppm) .

- Infrared Spectroscopy (IR) : Detect ester C=O (~1740 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Storage Recommendations :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .

- Humidity : Keep relative humidity <30% to avoid ester hydrolysis. Silica gel desiccants are recommended .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products include 4-hydroxy-2-methylbenzoic acid and benzyl alcohol .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip. Measure binding affinity (KD) by injecting compound solutions at varying concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies on key residues (e.g., catalytic serine in esterases) .

Q. What strategies can resolve discrepancies in the reported biological activity of this compound across different studies?

- Methodological Answer :

- Assay Standardization :

- Solvent Consistency : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Control Compounds : Include reference inhibitors (e.g., aspirin for esterase inhibition assays) to validate assay conditions .

- Data Reconciliation :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM). Adjust for differences in protein isoforms or cell lines .

- Structural Modifications : Synthesize analogs (e.g., replacing benzyl with methyl groups) to isolate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., with human carboxylesterase 1) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .

- ADMET Prediction : Use SwissADME to estimate bioavailability, logP, and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.